molecular formula C11H17Cl2FN2 B3009278 1-[(2-FLUOROPHENYL)METHYL]PIPERAZINE DIHYDROCHLORIDE CAS No. 199672-03-2

1-[(2-FLUOROPHENYL)METHYL]PIPERAZINE DIHYDROCHLORIDE

Cat. No.: B3009278
CAS No.: 199672-03-2
M. Wt: 267.17
InChI Key: HMRGVOBZCMOWJB-UHFFFAOYSA-N
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Description

1-[(2-FLUOROPHENYL)METHYL]PIPERAZINE DIHYDROCHLORIDE is a useful research compound. Its molecular formula is C11H17Cl2FN2 and its molecular weight is 267.17. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivatives

1-(2-Fluorobenzyl)piperazine dihydrochloride has been studied for its role in the synthesis of various compounds. Ohtaka et al. (1989) researched the synthesis of compounds related to the metabolites of a cerebral vasodilator, which involves derivatives of 1-(2-Fluorobenzyl)piperazine dihydrochloride (Ohtaka et al., 1989).

Structural Characterization

Cunlong Zhang et al. (2011) investigated the structural aspects of a compound involving 1-(2-Fluorobenzyl)piperazine, providing insights into its molecular conformation and intermolecular interactions (Zhang et al., 2011).

Receptor Binding and Imaging Studies

Yingfang He et al. (2017) designed and synthesized novel piperazine compounds, including derivatives of 1-(2-Fluorobenzyl)piperazine, as ligands for σ1 receptors, indicating their potential in brain imaging and studying neurodegenerative diseases (He et al., 2017).

Medicinal Chemistry and Pharmacokinetics

N. Awata et al. (1994) conducted studies on the absorption, distribution, metabolism, and excretion of a compound related to 1-(2-Fluorobenzyl)piperazine in rats, providing valuable information for drug development (Awata et al., 1994).

Radioligand Development

P. Mäding et al. (2006) synthesized a potent nonpeptide CCR1 antagonist, incorporating a derivative of 1-(2-Fluorobenzyl)piperazine, for potential use in radiolabeling and imaging studies (Mäding et al., 2006).

Structural Studies and Crystallography

Ninganayaka Mahesha et al. (2019) explored the molecular structures and intermolecular interactions of closely related compounds to 1-(2-Fluorobenzyl)piperazine, enhancing understanding of their crystalline properties (Mahesha et al., 2019).

Drug Development and Synthesis

Research by G. Mokrov et al. (2019) involved synthesizing derivatives of 1-(2-Fluorobenzyl)piperazine to study their cardiotropic activity, demonstrating the compound's relevance in drug development (Mokrov et al., 2019).

Safety and Hazards

Users are advised to use personal protective equipment and avoid breathing vapors, mist, or gas. Ensure adequate ventilation when handling 1-(2-Fluorobenzyl)piperazine .

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]piperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2.2ClH/c12-11-4-2-1-3-10(11)9-14-7-5-13-6-8-14;;/h1-4,13H,5-9H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMRGVOBZCMOWJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=CC=C2F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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